BenchChemオンラインストアへようこそ!

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Plasma Kallikrein Inhibition Structure-Activity Relationship Protease Inhibitor

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule classified as an acrylamide derivative. Its core structure combines a thiophene-acrylamide moiety with a 2-oxopyrrolidin-1-yl pyridine scaffold via a methylene linker.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 2035007-97-5
Cat. No. B2526829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
CAS2035007-97-5
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CS3
InChIInChI=1S/C17H17N3O2S/c21-16(6-5-14-3-2-10-23-14)19-12-13-7-8-18-15(11-13)20-9-1-4-17(20)22/h2-3,5-8,10-11H,1,4,9,12H2,(H,19,21)/b6-5+
InChIKeyUVFLCFBMTJYMEX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 2035007-97-5)


(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule classified as an acrylamide derivative. Its core structure combines a thiophene-acrylamide moiety with a 2-oxopyrrolidin-1-yl pyridine scaffold via a methylene linker . This compound is primarily available from specialty chemical suppliers for research purposes, and its reported molecular weight is 327.4 g/mol . Publicly available, peer-reviewed biological data specific to this compound are extremely limited, making a traditional evidence-based differentiation challenging.

The Risk of Substituting (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide with General Acrylamide Analogs


Generic substitution fails because the target compound's unique architecture—specifically the combination of a (2-oxopyrrolidin-1-yl)pyridine group and a thiophene-acrylamide—is not a common feature in typical compound libraries. Vendor data suggests this specific arrangement may be linked to potential antinociceptive effects , a property highly dependent on precise spatial orientation. A closely related analog, where the thiophene is replaced by a furan ring (CAS 2035001-08-0), demonstrates that minor heterocycle substitutions can completely alter biological outcomes in this class, as seen in the opposing modulatory mechanisms of thiophene (DM497) and furan (DM490) acrylamide analogs on α7 nAChRs [1]. Therefore, broad chemical class is insufficient for predicting function.

Quantitative Differentiation Evidence for (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide


Target Compound Lacks Primary Comparative Bioactivity Data; Class-Level Inference from a Structurally Related Plasma Kallikrein Inhibitor

High-strength differential evidence is absent for this compound. As a class-level inference, a structurally related molecule from the same 2-oxopyrrolidin-1-yl pyridine series, (US10221161, Example 76), exhibits an IC50 of 242 nM against human Plasma Kallikrein [1]. This provides an approximate potency benchmark for the series. However, the target compound has a thiophene-acrylamide substitution not present in Example 76, and no direct inhibitory data is available for it. The absence of data for KLK1 selectivity (Example 76 shows IC50 = 3750 nM on KLK1 [1]) means no selectivity claim can be made for the target compound.

Plasma Kallikrein Inhibition Structure-Activity Relationship Protease Inhibitor

Vendor-Reported Antinociceptive Potential Lacks Quantifiable Evidence and Comparator Data

A commercial vendor states the compound has shown antinociceptive effects in animal models . This is an unquantified claim. In related research, the thiophene-acrylamide analog DM497 demonstrated antinociceptive activity at 10 mg/kg in a mouse model of oxaliplatin-induced neuropathic pain [1]. Critically, the target compound's specific dose, efficacy, and model are not provided, and it was not tested alongside DM497. No direct comparison can be made.

Antinociceptive Pain Research In Vivo Model

Crucial Selectivity and Off-Target Profiling Data Completely Absent Compared to Advanced Leads

No selectivity or off-target panel data exists for the target compound. This is a critical deficit when comparing against more advanced research leads. For instance, the related analog DM490 was shown to inhibit the α9α10 nAChR with >8-fold higher potency than DM497, and both compounds had minimal activity at CaV2.2 channels [1]. Without analogous data, the target compound cannot be rationally selected over DM497 or DM490, which have characterized polypharmacology profiles. Any claim of 'lower off-target risk' for this compound is completely unsubstantiated.

Selectivity Profile Off-Target Effects Drug Discovery

Application Scenarios for (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide Based on Limited Evidence


Exploratory Chemistry for Structure-Activity Relationship (SAR) Expansion of Acrylamide Libraries

The primary defensible application is as a chemical intermediate or a novel monomer for building proprietary screening libraries. Its value lies in its unique substitution pattern, which combines a 2-pyrrolidone-pyridine head group with a thiophene-acrylamide tail. This scaffold can serve as a starting point for medicinal chemistry SAR studies, specifically to probe the effects of heterocycle variation (e.g., thiophene vs. furan) observed in compounds like DM497/DM490 [1]. Without biological data, it is best used as a synthetic tool, not a biological probe.

Negative Control or Comparator Compound for Plasma Kallikrein Inhibitor Series

Given the structural similarity to the plasma kallikrein inhibitor series from US10221161, this compound could theoretically be used as a matched-pair comparator. However, this application is conditional. A user must first generate primary data (e.g., IC50 against plasma kallikrein [2]) to confirm if the thiophene-acrylamide modification maintains or abolishes activity relative to the published Example 76 (IC50 = 242 nM). Without this upfront investment, its utility in a kallikrein program is nil.

Research on Nicotinic Acetylcholine Receptor (nAChR) Modulation

The antinociceptive claim by vendors, when viewed alongside the known activity of thiophene-acrylamide DM497 as a positive allosteric modulator of α7 nAChR, suggests a potential, albeit completely unvalidated, role in nAChR research [1]. A researcher would need to first screen this compound against a panel of nAChRs (α7, α9α10, etc.) using electrophysiology to establish its modulatory profile before any procurement justification beyond 'hit identification' can be made.

Quote Request

Request a Quote for (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.